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Thermodynamic Properties & Critical Data
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The table below summarizes the key thermodynamic properties and critical data for 2,6-Dimethylquinoline.

Property

Value / Description

Reference |
Method

Chemical Structure

Molecular Weight

CAS Registry Number

Melting Point

Boiling Point

Critical Temperature

Critical Pressure

Critical Density

C({11)HA{11HN

157.21 g/mol

877-43-0

57-59 °C (lit.)

266-267 °C

Measured via Differential Scanning Calorimetry
(DSC)

Estimated

Estimated

[1]

[1]

[2] [1]

[1]

[1]
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Reference /

Propert Value / Description
Sty i Method
Standard Gas Phase Molar entropies, enthalpies, and Gibbs free energies [2]
Thermodynamic Properties of formation derived for the ideal gas state (298.15 K
to 700 K)

| Vapor Pressure (Antoine Equation)| log;o(P) = A — (B / (T + C)) P = vapor pressure (bar), T =
temperature (K) A=4.03965, B=1735.613, C=-108.278 (461.61 K to 539.44 K) | [3] |

Experimental Methodologies for Property
Determination

The thermodynamic data for 2,6-Dimethylquinoline was obtained through a suite of rigorous experimental

techniques [2]:

o Adiabatic Heat-Capacity Calorimetry: Measures heat capacity over a range of temperatures with
high precision, crucial for calculating entropy and enthalpy changes.

¢ Vibrating-Tube Densimetry: Determines the density of the fluid, which is essential for understanding
volumetric properties and equations of state.

e Comparative Ebulliometry: Accurately measures vapor pressure as a function of temperature, used
to derive enthalpy of vaporization.

¢ Inclined-Piston Gauge Manometry: An advanced technique for high-accuracy vapor pressure
measurements.

o Differential Scanning Calorimetry (DSC): Used to measure thermal transitions, including the
critical temperature and melting point.

e Combustion Calorimetry: Directly determines the standard enthalpy of formation by measuring the
heat released upon combustion in oxygen.

Computational Validation

The experimental results for 2,6-Dimethylquinoline and other methylquinolines were mutually validated
with computational methods [2]. Independent calculations of the ideal gas entropies were performed using

the B3LYP/6-31+G(d,p) model chemistry, which accounts for hindered internal rotations. These
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computational results were found to be in excellent accord with the calorimetric data, confirming the

reliability of both the experimental and computational approaches.

Experimental Workflow for Thermodynamic Property
Determination

The following diagram maps the logical workflow and relationships between the key experimental steps

involved in determining the thermodynamic properties of a compound like 2,6-Dimethylquinoline.
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e For Process Design: The vapor pressure data (Antoine equation) is essential for designing
purification processes like distillation [3]. The critical property estimates are vital for modeling
supercritical fluid processes.

¢ For Computational Chemistry: The successful validation with the B3LYP/6-31+G(d,p) model
confirms that this computational method is reliable for predicting the properties of similar
methylquinoline compounds, which can save experimental resources in early-stage research [2].

e For Drug Development: As a potential inhibitor of cytochrome P450 enzymes like CYP1A2, the
thermodynamic stability and solubility-related properties of 2,6-Dimethylquinoline can influence its
behavior in biological systems [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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